2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine
CAS No.: 379255-14-8
Cat. No.: VC7666994
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 379255-14-8 |
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Molecular Formula | C12H18N2O3S |
Molecular Weight | 270.35 |
IUPAC Name | 2-methoxy-5-piperidin-1-ylsulfonylaniline |
Standard InChI | InChI=1S/C12H18N2O3S/c1-17-12-6-5-10(9-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Standard InChI Key | CDLUSPMUARXZBB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine (C₁₂H₁₈N₂O₃S) features:
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Phenylamine core: A benzene ring with an amino group (-NH₂) at position 2 and a methoxy group (-OCH₃) at position 5.
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Piperidine sulfonyl moiety: A sulfonamide group (-SO₂-) linked to a piperidine ring at position 5 of the benzene ring .
Table 1: Comparative Molecular Data for Sulfonamide Derivatives
*Calculated via PubChem’s molecular weight algorithm .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks at ~3250 cm⁻¹ (N-H stretch), 1150–1300 cm⁻¹ (S=O asymmetric/symmetric stretches), and 1250 cm⁻¹ (C-O from methoxy) .
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NMR:
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis parallels methods for analogous sulfonamides:
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Starting Material: 2-Methoxyaniline.
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Sulfonylation:
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React with piperidine-1-sulfonyl chloride in dichloromethane.
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Base (e.g., triethylamine) neutralizes HCl byproduct.
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Reaction time: 12–24 hrs at 0–25°C.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane).
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Yield: ~60–70% (estimated from similar reactions).
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Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield/Purity |
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Solvent | Dichloromethane | Higher solubility of intermediates |
Temperature | 0–25°C | Minimizes side reactions |
Molar Ratio (Aniline:Sulfonyl chloride) | 1:1.2 | Ensures complete conversion |
Industrial Production Considerations
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Continuous Flow Reactors: Improve heat transfer and reduce reaction time.
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Catalytic Systems: Acid scavengers (e.g., polymer-supported bases) to enhance efficiency.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Reactivity Profile
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Nucleophilic Aromatic Substitution: Methoxy group directs electrophiles to positions 4 and 6.
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Sulfonamide Functionalization: Piperidine nitrogen can undergo alkylation or acylation .
Target | Predicted IC₅₀ (µM) | Mechanism |
---|---|---|
EGFR Kinase | 10–50 | Competitive ATP binding |
Gram-positive Bacteria | 20–100 | Cell wall synthesis inhibition |
Material Science Applications
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Polymer Additives: Sulfonamide groups enhance thermal stability in polyamides.
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Coating Agents: Hydrophobic piperidine moiety improves water resistance .
Future Research Directions
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